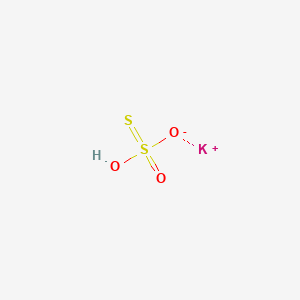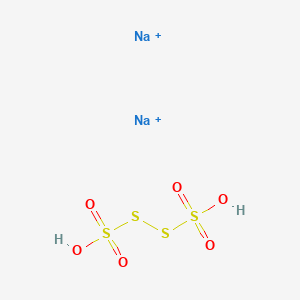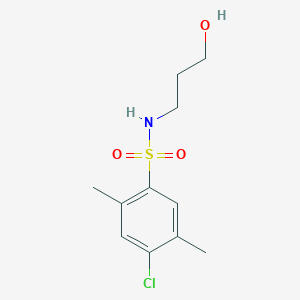
Thiosulfuric acid, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid, potassium salt, also known as potassium thiosulfate (KTS), is a chemical compound that is widely used in various industries due to its unique properties. It is a colorless, crystalline compound that is soluble in water and has a chemical formula of K2S2O3. KTS is commonly used in photography, agriculture, and medicine due to its ability to react with heavy metals and its role as a source of sulfur and potassium.
Wissenschaftliche Forschungsanwendungen
KTS has various scientific research applications due to its unique properties. It is commonly used as a reducing agent in analytical chemistry and as a source of sulfur and Thiosulfuric acid, potassium salt in plant nutrition. KTS is also used in the medical field as a treatment for cyanide poisoning. The compound reacts with cyanide to form thiocyanate, which is excreted from the body. KTS is also used in the treatment of calciphylaxis, a rare and life-threatening condition that causes skin necrosis.
Wirkmechanismus
The mechanism of action of KTS is based on its ability to react with heavy metals and form stable complexes. KTS can also react with cyanide to form thiocyanate, which is less toxic and easily excreted from the body. The reaction between KTS and heavy metals is based on the formation of stable complexes that are easily removed from the body.
Biochemical and Physiological Effects:
KTS has various biochemical and physiological effects due to its role as a source of sulfur and Thiosulfuric acid, potassium salt. Sulfur is an essential element for the synthesis of amino acids and proteins, while Thiosulfuric acid, potassium salt is essential for the proper functioning of cells. KTS is commonly used in agriculture as a source of sulfur and Thiosulfuric acid, potassium salt for plant nutrition. The compound is also used in the medical field as a treatment for calciphylaxis, a rare and life-threatening condition that causes skin necrosis.
Vorteile Und Einschränkungen Für Laborexperimente
KTS has various advantages and limitations for lab experiments. The compound is widely available and has a low cost, making it an attractive option for research. KTS is also stable and has a long shelf life, making it easy to store and transport. However, KTS can be hazardous if not handled properly, and the production of hydrogen gas during synthesis requires careful handling.
Zukünftige Richtungen
There are various future directions for the research and development of KTS. The compound has potential applications in the field of nanotechnology due to its ability to form stable complexes with heavy metals. KTS can also be used as a source of sulfur and Thiosulfuric acid, potassium salt in the development of new fertilizers. The compound may also have potential applications in the treatment of other medical conditions, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, thiosulfuric acid, Thiosulfuric acid, potassium salt salt, is a versatile compound that has various scientific research applications. The compound is commonly used in photography, agriculture, and medicine due to its ability to react with heavy metals and its role as a source of sulfur and Thiosulfuric acid, potassium salt. KTS has potential applications in the field of nanotechnology and may have future applications in the treatment of other medical conditions. The compound has advantages and limitations for lab experiments, and careful handling is required due to its hazardous nature.
Synthesemethoden
KTS can be synthesized by reacting sulfur and Thiosulfuric acid, potassium salt hydroxide in water. The reaction produces K2S2O3 and hydrogen gas. The reaction is exothermic and requires careful handling due to the production of hydrogen gas. The synthesis of KTS is widely used in the industry due to its high yield and low cost.
Eigenschaften
CAS-Nummer |
10233-00-8 |
|---|---|
Produktname |
Thiosulfuric acid, potassium salt |
Molekularformel |
C29H32ClNO2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
potassium;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/K.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HMJCXVAXZCDOLV-UHFFFAOYSA-M |
SMILES |
OS(=O)(=S)[O-].[K+] |
Kanonische SMILES |
OS(=O)(=S)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)

![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)





